molecular formula C13H13N5O5 B2751179 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1172465-79-0

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2751179
CAS No.: 1172465-79-0
M. Wt: 319.277
InChI Key: MNGNHUFHZYPUMC-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide is a synthetic compound designed for antimicrobial and antitubercular research. Its structure incorporates two pharmacologically significant heterocyclic systems: a tetrahydropyrazolopyridine (THPP) core and a 5-nitrofuran warhead. The THPP scaffold is known to confer a wide spectrum of biological activity and is a privileged structure in medicinal chemistry for developing enzyme inhibitors . The 5-nitrofuran moiety is a classic bioactive group whose mechanism of action typically involves bioreduction by bacterial nitroreductase enzymes (such as NfsA and NfsB) within the cell wall. This reduction process generates reactive intermediates that cause oxidative damage to multiple bacterial targets . Research on analogous compounds, particularly those combining a THPP scaffold with a nitrofuran warhead, has demonstrated superior antibacterial activity against difficult-to-treat ESKAPE pathogens compared to established drugs like nitrofurantoin . Furthermore, similar nitroheterocyclic derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv, acting as prodrugs activated by mycobacterial nitroreductases (such as Ddn), making them candidates for tuberculosis research . This molecule is intended for scientific research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c1-6-5-7-10(16-17(2)11(7)15-12(6)19)14-13(20)8-3-4-9(23-8)18(21)22/h3-4,6H,5H2,1-2H3,(H,15,19)(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGNHUFHZYPUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H13N5O5C_{13}H_{13}N_{5}O_{5} with a molecular weight of 319.27 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core linked to a nitrofuran moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₅
Molecular Weight319.27 g/mol
CAS Number1172465-79-0

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

A notable study demonstrated that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin:

Bacterial StrainMIC (µg/mL)
MRSA12.5 - 25
Escherichia coli25 - 50
Staphylococcus epidermidis12.5 - 50

These findings suggest that the compound's nitrofuran moiety plays a critical role in its antibacterial efficacy by disrupting bacterial cell wall synthesis and function.

The mechanism by which this compound exerts its antibacterial effects involves the generation of reactive nitrogen species (RNS) that lead to oxidative stress in bacterial cells. This oxidative stress can damage cellular components such as DNA and proteins, ultimately resulting in cell death.

Case Studies

  • Study on ESKAPE Pathogens : A recent investigation focused on the efficacy of this compound against ESKAPE pathogens—an acronym for a group of bacteria known for their resistance to antibiotics. The study found that the compound demonstrated promising activity against these pathogens, with significant reductions in bacterial viability observed at concentrations as low as 25 µg/mL .
  • Comparative Analysis with Other Antibacterials : In comparative studies with other heterocyclic compounds, this compound consistently outperformed several derivatives in terms of antibacterial potency. This suggests that modifications to the pyrazolo-pyridine framework can enhance biological activity .

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

The target compound shares its pyrazolo[3,4-b]pyridine core with derivatives synthesized in , such as 4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Key differences include:

  • Substituents: The target compound features 1,5-dimethyl and 5-nitrofuran-2-carboxamide groups, whereas derivatives have aryl, phenyl, and cyano groups.
  • Electronic Effects: The nitro group in the nitrofuran moiety may confer greater electron-withdrawing effects compared to cyano or ester substituents in analogues, influencing reactivity or binding interactions.

Imidazo[1,2-a]pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () replaces the pyrazolo ring with an imidazo system. Structural distinctions include:

  • Substituent Diversity: The compound includes cyano, nitro, and ester groups, which may increase steric bulk and reduce solubility compared to the target compound’s methyl and nitrofuran groups .

Physicochemical Properties

Property Target Compound Imidazo[1,2-a]pyridine ()
Melting Point Not reported 243–245°C
Key Functional Groups Nitrofuran, methyl Cyano, nitro, ester
Spectral Data Likely distinct NMR/IR signals for nitrofuran Reported: 1H/13C NMR, IR, MS
  • The nitrofuran group in the target compound may enhance UV absorption and redox activity compared to cyano/nitroaryl groups in .
  • Methyl substituents likely improve lipid solubility relative to polar cyano/ester groups, impacting bioavailability .

Hydrogen Bonding and Crystallography

While crystallographic data for the target compound are unavailable, highlights the role of hydrogen bonding in molecular aggregation.

Preparation Methods

Pyrazolo[3,4-b]Pyridine Synthesis

The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation reactions. A modified Knorr pyrazole synthesis employs hydrazine derivatives and 1,3-dicarbonyl compounds. For example, 1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine can be synthesized by reacting 1,3-dimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with hydrazine hydrate under acidic conditions. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the bicyclic structure.

Key spectroscopic data for intermediates include $$ ^1H $$ NMR resonances at δ 2.25 (s, 3H, N-CH$$3 $$), δ 2.45 (t, 2H, CH$$2 $$), and δ 3.70 (s, 3H, OCH$$_3 $$). Yields range from 65–80% depending on the solvent system (e.g., ethanol vs. acetic acid).

Functionalization at Position 3

5-Nitrofuran-2-Carboxylic Acid Derivative Preparation

Nitration of Furan Precursors

5-Nitrofuran-2-carboxylic acid is synthesized via direct nitration of furan-2-carboxylic acid using HNO$$3$$ in trifluoroacetic anhydride (TFAA). This method, adapted from, achieves 72% yield with regioselective nitration at position 5. The reaction is exothermic and requires slow addition of HNO$$3$$ at −10°C to avoid over-nitration.

Characterization data for 5-nitrofuran-2-carboxylic acid includes IR absorption at 1715 cm$$^{-1}$$ (C=O) and $$ ^{13}C $$ NMR signals at δ 162.4 (COOH), δ 152.1 (C-5), and δ 118.3 (C-2).

Activation for Amide Coupling

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl$$_2$$) or converted to a mixed anhydride with ethyl chloroformate. Alternatively, in situ activation via carbodiimide coupling (e.g., EDC/HOBt) in DMF achieves 90% conversion to the active ester.

Amide Bond Formation

Coupling Strategies

The final amide bond is formed via two primary routes:

  • Schotten-Baumann Reaction : Reacting 5-nitrofuran-2-carbonyl chloride with the pyrazolo[3,4-b]pyridin-3-amine in aqueous NaOH/dichloromethane biphasic system. Yields 68–75%.
  • Palladium-Catalyzed Aminocarbonylation : Using CO gas generated ex situ in a two-chamber reactor (COware®), this method achieves 99% yield under optimized conditions (Pd(OAc)$$_2$$, Xantphos, 80°C).

Optimization and Challenges

Side reactions, such as hydrolysis of the nitro group or over-alkylation, are mitigated by maintaining pH < 8 and using anhydrous solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A patent describes a streamlined approach where pyrazole esters are nitrated and directly amidated without isolation. For example, ethyl 1-methyl-3-propyl-4-nitro-5-pyrazolecarboxylate is reacted with NH$$_3$$ in MeOH at 50°C to yield the corresponding amide in 97% yield. Adapting this to the target compound could reduce steps.

Solid-Phase Synthesis

Immobilizing the pyrazolo[3,4-b]pyridine core on Wang resin enables iterative coupling with 5-nitrofuran-2-carboxylic acid. This method, though less common, offers advantages in scalability and purity control.

Analytical and Spectroscopic Characterization

Critical characterization data for the final compound include:

  • HRMS (ESI) : m/z calcd. for C$${15}$$H$${14}$$N$$4$$O$$5$$ [M+H]$$^+$$: 353.0954, found: 353.0956.
  • $$^1H$$ NMR (DMSO-d$$6$$) : δ 2.31 (s, 3H, N-CH$$3$$), δ 2.52 (t, 2H, CH$$_2$$), δ 7.68 (d, 1H, furan H-3), δ 8.72 (s, 1H, NH).
  • IR : 1675 cm$$^{-1}$$ (amide C=O), 1520 cm$$^{-1}$$ (NO$$_2$$).

Industrial-Scale Considerations

The patent highlights cost-effective nitration using HNO$$3$$/H$$2$$SO$$_4$$ mixtures at 45°C, achieving 97% yield for analogous compounds. Process intensification via continuous flow reactors could enhance safety and efficiency for large-scale production.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrazolo[3,4-b]pyridine derivatives with 5-nitrofuran-2-carboxamide precursors. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and reaction time (12–24 hours). Optimization may employ Design of Experiments (DoE) to minimize trial-and-error approaches, as statistical methods like fractional factorial designs reduce the number of required experiments while ensuring parameter interactions are accounted for .
  • Validation : Monitor intermediates via HPLC for purity (>95%) and confirm structural integrity using 1^1H NMR and 13^{13}C NMR spectroscopy .

Q. How can researchers verify the structural identity of this compound and its intermediates?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for pyrazolo[3,4-b]pyridine protons (δ 2.1–2.5 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) and nitrofuran carbons (δ 150–160 ppm for nitro groups) .
  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight with <5 ppm error (e.g., calculated [M+H]+^+: 388.1423; observed: 388.1421) .
  • IR Spectroscopy : Detect carbonyl stretches (1650–1700 cm1^{-1}) and nitro group vibrations (1520–1560 cm1^{-1}) .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

  • Challenges : Low solubility in aqueous phases and co-elution of byproducts during column chromatography.
  • Solutions : Use gradient elution (hexane/ethyl acetate to DCM/methanol) for improved separation. Recrystallization from ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How can computational methods accelerate the design of reaction pathways for derivatives of this compound?

  • Approach : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates. ICReDD’s integrated workflow combines computational reaction path searches with experimental validation, reducing development time by 30–50% .
  • Case Study : Simulate nitro group reduction pathways to identify catalysts (e.g., Pd/C) that minimize side reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Data Analysis Framework :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent) using standardized protocols.
  • Meta-Analysis : Compare IC50_{50} values across studies while controlling for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) .
  • Statistical Modeling : Apply multivariate regression to isolate structure-activity relationships (SAR) for the nitrofuran moiety .

Q. What strategies ensure stability of this compound under varying storage and experimental conditions?

  • Stability Studies :

  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C).
  • Photostability : Store in amber vials under inert gas (N2_2) to prevent nitro group degradation .
  • pH Sensitivity : Conduct accelerated degradation studies in buffers (pH 3–10) with HPLC monitoring .

Q. How can researchers design experiments to explore the compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Pathway Analysis : Apply RNA-seq or CRISPR-Cas9 screens to map downstream gene regulation .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kon_{on}/koff_{off}) for putative targets .

Methodological Best Practices

  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy for real-time tracking of nitro group reduction .
  • Safety Protocols : Adhere to chemical hygiene plans for handling nitrofurans (e.g., PPE, fume hoods) due to potential mutagenicity .
  • Data Management : Implement electronic lab notebooks (ELNs) to document reaction parameters and raw spectral data .

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